![molecular formula C10H10O B146480 Cyclopropyl phenyl ketone CAS No. 3481-02-5](/img/structure/B146480.png)
Cyclopropyl phenyl ketone
Overview
Description
Cyclopropyl phenyl ketone, also known as Benzoylcyclopropane, is an organic compound with the linear formula C6H5COC3H5 . It has a molecular weight of 146.19 . It is used to prepare α-cyclopropylstyrene by the Wittig reaction in dimethyl sulfoxide . It also serves as a starting reagent during the (Z)-titanium enolate formation from cyclopropyl ketones via TiCl4-n-Bu4NI-induced ring opening reaction .
Synthesis Analysis
Cyclopropyl phenyl ketone is used to prepare α-cyclopropylstyrene by the Wittig reaction in dimethyl sulfoxide . It is also used as a starting reagent during the (Z)-titanium enolate formation from cyclopropyl ketones via TiCl4-n-Bu4NI-induced ring opening reaction . The small size and inability to easily form an enolate makes the cyclopropyl group an ideal substituent to encourage the formation of branched products on the opposite side of the ketone carbonyl .Molecular Structure Analysis
The molecular structure of Cyclopropyl phenyl ketone includes a total of 22 bonds. There are 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 ketone (aromatic) .Chemical Reactions Analysis
Cyclopropyl phenyl ketone is used to prepare α-cyclopropylstyrene by the Wittig reaction in dimethyl sulfoxide . It is also used as a starting reagent during the (Z)-titanium enolate formation from cyclopropyl ketones via TiCl4-n-Bu4NI-induced ring opening reaction .Physical And Chemical Properties Analysis
Cyclopropyl phenyl ketone has a vapor density of 5 (vs air), a refractive index n20/D of 1.553 (lit.), a boiling point of 121-123°C/15mmHg (lit.), a melting point of 7-9°C (lit.), and a density of 1.058g/mL at 25°C (lit.) .Scientific Research Applications
Preparation of α-cyclopropylstyrene
Cyclopropyl phenyl ketone is used to prepare α-cyclopropylstyrene by the Wittig reaction in dimethyl sulfoxide . The Wittig reaction is a widely used method for the preparation of alkenes from carbonyl compounds .
Starting Reagent in (Z)-Titanium Enolate Formation
This compound is also used as a starting reagent during the (Z)-titanium enolate formation from cyclopropyl ketones via TiCl4-n-Bu4NI-induced ring opening reaction . This reaction is significant in the field of organic synthesis .
Mechanism of Action
C10H10OC_{10}H_{10}OC10H10O
. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Target of Action
It’s known that the compound is used as a starting reagent in various chemical reactions .
Mode of Action
Cyclopropyl phenyl ketone is used to prepare α-cyclopropylstyrene via the Wittig reaction in dimethyl sulfoxide . It also serves as a starting reagent during the (Z)-titanium enolate formation from cyclopropyl ketones via a TiCl4-n-Bu4NI-induced ring-opening reaction .
Biochemical Pathways
The compound plays a crucial role in the synthesis of α-cyclopropylstyrene and the formation of (z)-titanium enolate .
Result of Action
The primary result of cyclopropyl phenyl ketone’s action is the formation of α-cyclopropylstyrene and (Z)-titanium enolate . These compounds have various applications in organic chemistry.
Action Environment
The environment can significantly influence the action, efficacy, and stability of cyclopropyl phenyl ketone. For instance, the Wittig reaction used to prepare α-cyclopropylstyrene requires dimethyl sulfoxide as a solvent . Additionally, the compound may discolor to yellow on storage .
Safety and Hazards
Future Directions
A recent study reported a radical-relay approach to catalysis with SmI2 that negates the need for coreductants and additives: cyclopropyl ketones underwent catalytic radical cyclization to give complex bicyclic ketones . This study lays further groundwork for the future use of the classical reagent SmI2 in contemporary radical catalysis .
properties
IUPAC Name |
cyclopropyl(phenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRHFTYXYCVOSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188345 | |
Record name | Cyclopropyl phenyl ketone | |
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Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
Record name | Cyclopropyl phenyl ketone | |
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Product Name |
Cyclopropyl phenyl ketone | |
CAS RN |
3481-02-5 | |
Record name | Benzoylcyclopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3481-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclopropyl phenyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003481025 | |
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Record name | Cyclopropyl phenyl ketone | |
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Record name | Cyclopropyl phenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropyl phenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.418 | |
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Record name | CYCLOPROPYL PHENYL KETONE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZE54S9VGF | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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